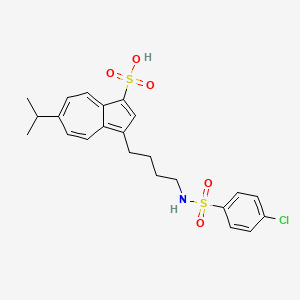
KT2-962 free acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of KT2-962 free acid involves several steps, starting with the preparation of the azulene core. The azulene core is then functionalized with an isopropyl group at the 6-position and a butyl chain at the 3-position. The butyl chain is further modified with a p-chlorobenzenesulfonylamino group.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
KT2-962 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonylamino group.
Substitution: The compound can undergo substitution reactions, particularly at the p-chlorobenzenesulfonylamino group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
KT2-962 free acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azulene derivatives.
Biology: The compound is used to investigate the role of thromboxane A2 receptors in various biological processes.
Medicine: this compound is explored for its potential therapeutic effects in treating asthma, migraine disorders, and reperfusion injury.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
KT2-962 free acid exerts its effects by antagonizing thromboxane A2 receptors. This action inhibits the binding of thromboxane A2, a potent vasoconstrictor and platelet aggregator, to its receptor. By blocking this interaction, this compound helps to reduce vasoconstriction and platelet aggregation, which can be beneficial in conditions like myocardial ischemia and reperfusion injury .
Vergleich Mit ähnlichen Verbindungen
KT2-962 free acid is compared with other thromboxane A2 receptor antagonists, such as daltroban. While both compounds share similar mechanisms of action, this compound has unique properties, such as its ability to scavenge free radicals. This additional property enhances its cardioprotective effects, making it more effective in reducing myocardial infarct size and preventing ventricular fibrillation during ischemic events .
Similar compounds include:
Daltroban: Another thromboxane A2 receptor antagonist used in cardiovascular research.
DP-1904: A thromboxane A2 synthase inhibitor with similar therapeutic applications.
Eigenschaften
CAS-Nummer |
129648-97-1 |
|---|---|
Molekularformel |
C23H26ClNO5S2 |
Molekulargewicht |
496.0 g/mol |
IUPAC-Name |
3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C23H26ClNO5S2/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30) |
InChI-Schlüssel |
ONMQCKPUEFDWIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)O)CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![n-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)butanamide](/img/structure/B12808107.png)

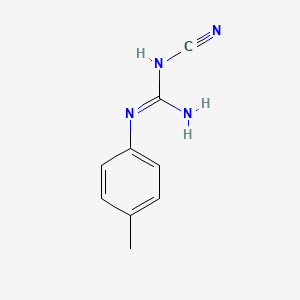
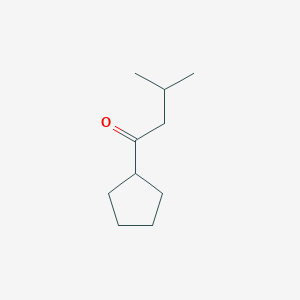
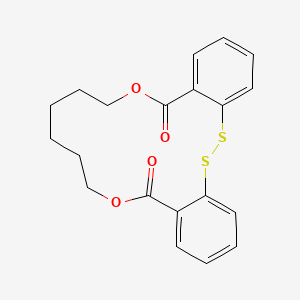
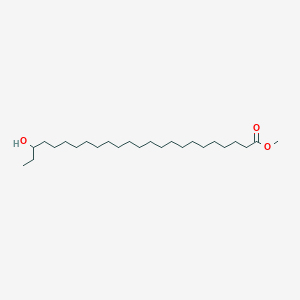
![2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)

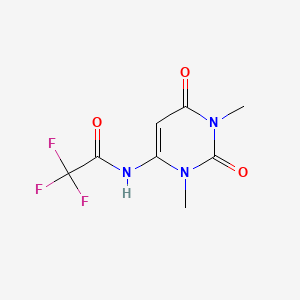
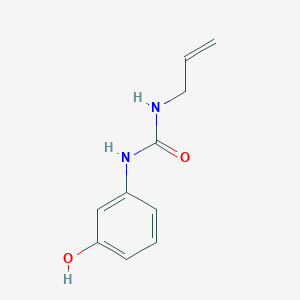
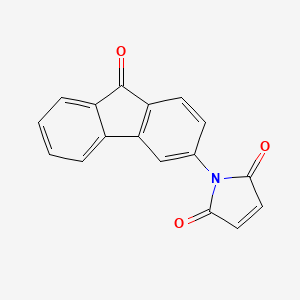
![Butyl 1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12808169.png)
